ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate
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Description
Ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate is a useful research compound. Its molecular formula is C29H35N5O11 and its molecular weight is 629.623. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are known for their broad range of chemical and biological properties, which make them important in the development of new drugs .
Result of Action
Imidazole derivatives are known to show different biological activities, as mentioned above .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Properties
IUPAC Name |
ethyl 2-[[2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]acetate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3.2C2H2O4/c1-2-33-25(32)16-26-24(31)19-29-14-12-28(13-15-29)18-23-27-21-10-6-7-11-22(21)30(23)17-20-8-4-3-5-9-20;2*3-1(4)2(5)6/h3-11H,2,12-19H2,1H3,(H,26,31);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEONDENOCJJBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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